Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate
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Overview
Description
Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their wide range of applications in medicinal chemistry and material science due to their unique structural characteristics . The compound features a benzoate ester linked to an imidazo[1,2-a]pyridine moiety, which is further substituted with a hydroxy and dimethoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-N-heterocycles with aryl ketones in the presence of dimethyl sulfoxide as a methylene donor . The reaction is catalyzed by potassium persulfate (K2S2O8) and iodine (I2), which facilitates the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while nucleophilic substitution of the methoxy groups can introduce various functional groups, enhancing the compound’s versatility in different applications .
Scientific Research Applications
Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its therapeutic potential in treating diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function . Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but lacking the hydroxy and dimethoxyphenyl substitutions.
Thiazoles: Another class of heterocyclic compounds with diverse biological activities.
Indoles: Compounds with a similar aromatic system and biological significance.
Uniqueness
Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is unique due to its specific substitutions, which confer distinct chemical and biological properties. The presence of the hydroxy and dimethoxyphenyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development in various fields .
Biological Activity
Methyl 2-{[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure
The compound can be structurally represented as follows:
This structure includes an imidazo-pyridine core, which is known for its diverse pharmacological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler aromatic compounds. The synthetic route generally includes the formation of the imidazo-pyridine ring followed by the introduction of the benzoate moiety through esterification reactions.
Anticancer Properties
Recent studies have indicated that compounds with similar structures exhibit significant anticancer activity. For instance, analogs derived from imidazo-pyridine have shown efficacy against various cancer cell lines. A study demonstrated that derivatives with similar substituents inhibited cell proliferation in breast and lung cancer models, suggesting potential applications in cancer therapy .
Antimicrobial Activity
Research has also highlighted the antimicrobial properties of related compounds. For example, certain imidazo-pyridine derivatives have been evaluated for their inhibitory effects against Mycobacterium tuberculosis and other pathogens. In vitro tests showed that some derivatives had minimal inhibitory concentrations (MICs) as low as 3.125 μg/mL against Mycobacterium tuberculosis .
Antioxidant Activity
The presence of hydroxyl and methoxy groups in the structure contributes to its antioxidant properties. Studies have shown that compounds with similar functional groups can scavenge free radicals effectively, thereby reducing oxidative stress in cellular models .
Case Studies
The mechanisms underlying the biological activities of this compound are believed to involve:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell metabolism.
- Interaction with DNA : Some studies suggest a potential for intercalation into DNA, disrupting replication processes in cancer cells.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways that regulate cell survival and apoptosis.
Properties
Molecular Formula |
C23H21N3O5 |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
methyl 2-[[2-(4-hydroxy-3,5-dimethoxyphenyl)imidazo[1,2-a]pyridin-3-yl]amino]benzoate |
InChI |
InChI=1S/C23H21N3O5/c1-29-17-12-14(13-18(30-2)21(17)27)20-22(26-11-7-6-10-19(26)25-20)24-16-9-5-4-8-15(16)23(28)31-3/h4-13,24,27H,1-3H3 |
InChI Key |
DPZNZDPOHNFTOH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(N3C=CC=CC3=N2)NC4=CC=CC=C4C(=O)OC |
Origin of Product |
United States |
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